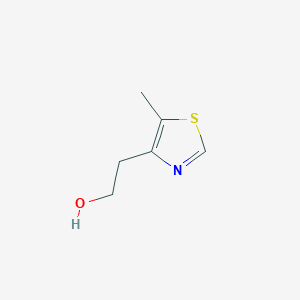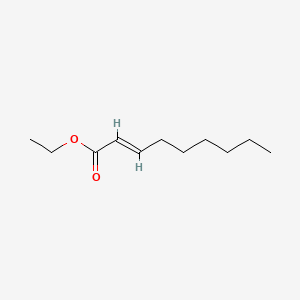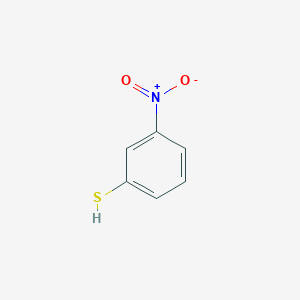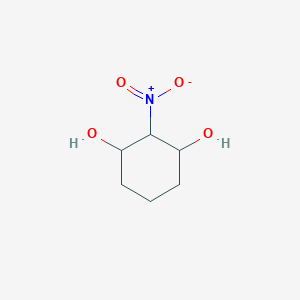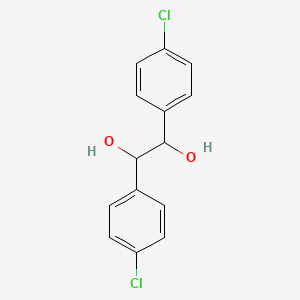
2-Amino-4H-chromen-4-one
Overview
Description
Synthesis Analysis
The synthesis of 2-Amino-4H-chromen-4-one can be achieved through various methods. One notable approach involves a one-pot three-component reaction using an enolizable compound, malononitrile, and arylaldehydes under solvent-free conditions at 90°C . Researchers have successfully employed MNPs@Cu (magnetic nanoparticles coated with copper) as an effective and recyclable nanocatalyst for this synthesis. The procedure yields the desired products in high-to-excellent yields within short reaction times .
Scientific Research Applications
Synthesis Techniques and Catalysis
Efficient Synthesis Using Organocatalysts : Research by Dekamin, Eslami, and Maleki (2013) demonstrated an efficient method for preparing 2-amino-4H-chromene derivatives using potassium phthalimide-N-oxyl as an organocatalyst in water. This approach is noted for its environmental friendliness and high yield, representing a clean, transition metal-free method for synthesizing diverse 2-amino-4H-chromen derivatives (Dekamin, Eslami, & Maleki, 2013).
Green Synthesis Techniques : Maleki (2016) developed a green synthesis method for 2-amino-4H-benzo[g]chromene derivatives using o-benzenedisulfonimide as a reusable acid catalyst. This method emphasizes eco-friendly aspects, combining economic and environmental benefits (Maleki, 2016).
Urea as an Organo-Catalyst : Brahmachari and Banerjee (2014) explored the use of urea as an organo-catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles. Their method is notable for its low cost and environmentally benign approach (Brahmachari & Banerjee, 2014).
Enantioselective Synthesis : Chen et al. (2011) achieved an enantioselective synthesis of 2-amino-4-(indol-3-yl)-4H-chromenes using an N,N'-dioxide-Zn(II) complex as a catalyst. This method provides a way to access enantiomerically enriched 2-amino-4H-chromene derivatives (Chen et al., 2011).
Material Science and Nanotechnology
Graphene Oxide-Based Catalysts : Akocak et al. (2017) developed a method for synthesizing 2-amino-4H-chromene derivatives using monodisperse palladium nanoparticles supported with graphene oxide as a catalyst. This method stands out for its efficiency and recyclability, important for sustainable chemistry (Akocak et al., 2017).
Electrosynthesis of Silver Nanoparticles : In research by Maleki et al. (2017), 2-amino-4H-benzo[g]chromenes were used as components in the electrosynthesis of silver nanoparticles. This highlights their potential application in nanotechnology (Maleki et al., 2017).
Biological and Pharmaceutical Applications
Antimicrobial Activity : Shah et al. (2013) synthesized a variety of 2-amino-4H-chromenes and evaluated their antimicrobial activity. Several compounds exhibited moderate to potent antimicrobial activity, indicating their potential in medical applications (Shah et al., 2013).
Apoptosis Inducers in Cancer Therapy : Kemnitzer et al. (2004) discovered that 4-aryl-4H-chromenes act as potent apoptosis inducers, suggesting their potential as anticancer agents. Their study also revealed the importance of the 4-aryl group in enhancing potency and specificity (Kemnitzer et al., 2004).
Future Directions
properties
IUPAC Name |
2-aminochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-9-5-7(11)6-3-1-2-4-8(6)12-9/h1-5H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZPIIMZVZQSKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344220 | |
| Record name | 2-Aminochromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4H-chromen-4-one | |
CAS RN |
38518-76-2 | |
| Record name | 2-Aminochromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



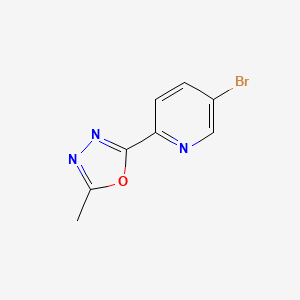


![(2-{[2-(Hydroxymethyl)phenyl]thio}phenyl)methanol](/img/structure/B3052039.png)
![7-Fluoro-2,3-dihydropyrrolo[2,1-B]quinazolin-9(1H)-one](/img/structure/B3052041.png)
